Cycloaddition and Elimination: Carbethoxyformonitrile oxide undergoes a cycloaddition reaction with N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide (6). This reaction spontaneously eliminates pyrrolidine, yielding an ethyl ester intermediate. []
Hydrolysis: The ethyl ester intermediate from the previous step is then subjected to hydrolysis, yielding the final product, N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide (3-carboxyisoxazole 3). []
While the provided literature doesn't delve into the specific mechanism of action of N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, it does highlight its role as a prodrug. After oral administration, this compound is absorbed intact and metabolized in vivo to release the active anti-inflammatory agent, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. []
N-(sec-butyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is primarily investigated for its potential application as a prodrug. Its ability to deliver the active anti-inflammatory compound, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, effectively after oral administration makes it a promising candidate for drug development. []
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8